molecular formula C23H24N2O4S B301771 Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

Cat. No. B301771
M. Wt: 424.5 g/mol
InChI Key: GTAVXAXVQKGMKE-ZOAXWHFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazolidinone derivative and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species (ROS) and inflammatory cytokines. It has also been suggested that Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate may exert its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. This compound has also been found to inhibit the production of ROS and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to exhibit significant anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising therapeutic agent for the treatment of various diseases. However, the limitations of Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate include its limited solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. One potential direction is the further investigation of its anti-inflammatory and antioxidant properties, particularly in the context of diseases such as diabetes and Alzheimer's disease. Another potential direction is the study of its potential use as a therapeutic agent for the treatment of cancer. Additionally, the development of new synthesis methods for Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate could lead to the production of more stable and water-soluble derivatives of this compound.

Synthesis Methods

The synthesis of Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate involves a multi-step process that includes the reaction of 3-isopropoxybenzaldehyde with thiosemicarbazide to produce 5-(3-isopropoxybenzylidene)-3-methyl-4-thioxo-1,3-thiazolidin-2-one. This intermediate is then reacted with ethyl 4-aminobenzoate in the presence of acetic acid to produce Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate.

Scientific Research Applications

Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory, antioxidant, and anti-cancer properties. This compound has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as diabetes, Alzheimer's disease, and Parkinson's disease.

properties

Product Name

Ethyl 4-{[5-(3-isopropoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate

Molecular Formula

C23H24N2O4S

Molecular Weight

424.5 g/mol

IUPAC Name

ethyl 4-[[(5E)-3-methyl-4-oxo-5-[(3-propan-2-yloxyphenyl)methylidene]-1,3-thiazolidin-2-ylidene]amino]benzoate

InChI

InChI=1S/C23H24N2O4S/c1-5-28-22(27)17-9-11-18(12-10-17)24-23-25(4)21(26)20(30-23)14-16-7-6-8-19(13-16)29-15(2)3/h6-15H,5H2,1-4H3/b20-14+,24-23?

InChI Key

GTAVXAXVQKGMKE-ZOAXWHFDSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC(=CC=C3)OC(C)C)/S2)C

SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=CC=C3)OC(C)C)S2)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=CC=C3)OC(C)C)S2)C

Origin of Product

United States

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